2-(Aminomethyl)-6-fluorophenol
Description
Contextualization within Substituted Phenol (B47542) Chemistry
Substituted phenols, which are phenol molecules with additional functional groups attached to the aromatic ring, are fundamental building blocks in organic chemistry. imist.maunits.it The nature and position of these substituents dramatically influence the molecule's physical and chemical properties, such as acidity, reactivity, and biological activity. nih.govchemrxiv.org The introduction of a fluorine atom, for instance, can significantly alter a molecule's electronic properties and metabolic stability, a strategy frequently employed in drug design. imist.maresearchgate.net
Overview of Structural Motifs and Research Significance
The compound 2-(aminomethyl)-6-fluorophenol features two key functional groups: an aminomethyl group (-CH2NH2) and a fluorine atom (-F) positioned ortho to the hydroxyl group (-OH) on the phenol ring. This specific arrangement of a hydrogen bond donor (hydroxyl and amino groups) and a halogen (fluorine) creates a unique electronic and steric environment. The aminomethyl group can enhance water solubility and provides a site for further chemical modification. The fluorine atom, with its high electronegativity, can influence the acidity of the phenolic proton and modulate interactions with biological targets. imist.ma This combination of features makes these derivatives attractive for constructing more complex molecules and for investigating structure-activity relationships. researchgate.net
Scope of Academic Investigation in Chemical Biology and Materials Science
The structural motifs present in this compound and related compounds have sparked interest in both chemical biology and materials science. In chemical biology, such compounds serve as valuable intermediates in the synthesis of potential therapeutic agents. smolecule.comsmolecule.com The presence of amine and phenol functionalities allows for their use as scaffolds in the development of new drugs, including those for antimicrobial or anticancer applications. smolecule.com In materials science, the unique properties of fluorinated organic compounds are being explored for the creation of specialty chemicals and materials with tailored characteristics. americanelements.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 887583-67-7 | bldpharm.com |
| Molecular Formula | C7H8FNO | americanelements.com |
| Molecular Weight | 141.14 g/mol | bldpharm.com |
| IUPAC Name | This compound | americanelements.com |
| Appearance | Powder | americanelements.com |
| Storage Temperature | 4 °C | americanelements.com |
Research Findings on Related Compounds
While specific research on this compound is emerging, studies on structurally similar compounds provide insights into its potential. For example, derivatives of 4-alkyl-6-halo-2-aminophenols have shown significant biological activity. lookchem.com The hydrochloride salt of this compound is also commercially available, indicating its use in research and development. sigmaaldrich.cnambeed.combiosynth.com Furthermore, the synthesis of various aminomethyl derivatives of phenols is an active area of research, with methods being developed for their efficient preparation. rsc.orgrsc.orgresearchgate.net The study of these related molecules helps to build a broader understanding of how the interplay between the aminomethyl and fluoro-substituted phenol core influences chemical and biological behavior.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUZJQBGKQZJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695301 | |
| Record name | 2-(Aminomethyl)-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887583-67-7 | |
| Record name | 2-(Aminomethyl)-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Derivatization and Functional Analog Design
Synthesis of Substituted Aminomethyl Fluorophenol Derivatives
The synthesis of derivatives from the 2-(Aminomethyl)-6-fluorophenol scaffold can be systematically approached by modifying the aminomethyl side chain or by introducing additional substituents onto the phenolic ring.
The primary amino group of the aminomethyl moiety is a versatile handle for a variety of chemical transformations, enabling the synthesis of secondary and tertiary amines, amides, and other nitrogen-containing functional groups.
N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through several methods. One common approach is reductive amination, which involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, followed by reduction with an agent like sodium borohydride. researchgate.net This one-pot reaction is highly efficient for producing N-alkylated derivatives. researchgate.netresearchgate.net Alternatively, direct N-alkylation can be performed using alkyl halides, though this method may yield mixtures of mono- and di-alkylated products. Catalytic methods using iridium or ruthenium complexes have also been developed for the N-alkylation of amines with alcohols, presenting a greener alternative. nih.gov
N-Acylation: The aminomethyl group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. organic-chemistry.org This strategy is fundamental for attaching a wide range of molecular fragments to the core structure.
Table 1: Representative Reactions for Modifying the Aminomethyl Group
| Reaction Type | Reagents & Conditions | Product Type |
| Reductive Amination | Aldehyde or Ketone (R-CHO or R-CO-R'), NaBH₄, Methanol | Secondary or Tertiary Amine |
| Direct N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Secondary and/or Tertiary Amine |
| N-Acylation | Acyl Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O), Base (e.g., Pyridine or Triethylamine) | Amide |
Further substitution on the aromatic ring is governed by the directing effects of the three existing substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the aminomethyl (-CH₂NH₂) group. In electrophilic aromatic substitution (EAS), the incoming electrophile's position is determined by the cumulative electronic effects of these groups.
Directing Effects:
Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group due to its powerful electron-donating resonance effect. libretexts.orgmasterorganicchemistry.com
Fluorine (-F) Atom: A deactivating, ortho, para-directing group. It is strongly electron-withdrawing inductively (deactivating the ring) but can donate electron density through resonance to stabilize intermediates for ortho and para attack. libretexts.org
Aminomethyl (-CH₂NH₂) Group: This group's effect is condition-dependent. The -CH₂- linker insulates the amine from the ring's pi system, so its primary influence is a weak inductive electron-donating effect, making it a weakly activating, ortho, para-director. However, under the acidic conditions often used for EAS reactions, the amino group becomes protonated to -CH₂NH₃⁺, which is a strongly deactivating, meta-directing group due to its powerful inductive electron withdrawal. libretexts.org
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Influence of -OH (at C1) | Influence of -F (at C6) | Influence of -CH₂NH₂ (at C2) | Predicted Outcome |
| C3 | Ortho (Strongly Activating) | Meta (Neutral) | Ortho (Weakly Activating) | Favored |
| C4 | Meta (Neutral) | Para (Activating) | Meta (Neutral) | Less Favored |
| C5 | Para (Strongly Activating) | Ortho (Activating) | Para (Weakly Activating) | Favored |
Esterification and Amide Formation Strategies for Functionalization
The hydroxyl and amino functionalities of this compound are ideal sites for introducing ester and amide linkages, which are crucial for creating prodrugs or modifying the molecule's properties.
Esterification: The phenolic hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives. rsc.org Direct esterification with a carboxylic acid can be promoted by acid catalysts or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). organic-chemistry.org More reactive acylating agents like acyl chlorides and anhydrides react readily with the phenol (B47542), often in the presence of a non-nucleophilic base like pyridine. mdpi.com The presence of substituents ortho to the hydroxyl group may introduce steric hindrance, potentially requiring more forcing reaction conditions. nih.gov
Amide Formation: As discussed in section 3.1.1, the primary amine of the aminomethyl group is readily acylated to form amides. This transformation is one of the most common and reliable reactions in organic synthesis. libretexts.org Modern methods often employ catalytic boronic acids or dehydrating agents that avoid the need for stoichiometric coupling reagents, offering a greener approach to amide bond formation. organic-chemistry.orgnih.gov
Structural Elucidation Methodologies for New Derivatives
The unambiguous identification and characterization of newly synthesized derivatives of this compound rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.
¹H NMR: The proton NMR spectrum provides characteristic signals for different parts of the molecule. The aromatic protons typically appear in the 6.5-8.0 ppm range, with their splitting patterns revealing their positions relative to one another. docbrown.infolibretexts.org The benzylic protons of the -CH₂- group are expected around 3.5-4.5 ppm. The signals for the -OH and -NH₂ protons are often broad and can appear over a wide chemical shift range; their identity can be confirmed by adding D₂O to the sample, which causes these signals to disappear due to proton-deuterium exchange. docbrown.info
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. The aromatic carbons resonate between 110-160 ppm. The carbon atom bonded to the hydroxyl group (C1) is typically found at the downfield end of this range (~155 ppm), while the carbon bonded to fluorine (C6) will also be significantly shifted. libretexts.orgdocbrown.infohw.ac.uk The methylene (B1212753) carbon (-CH₂) signal usually appears in the 40-50 ppm range.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally powerful tool. wikipedia.org It provides a highly sensitive signal in a spectral region free from other interferences. huji.ac.il For an ortho-fluorophenol structure, the ¹⁹F chemical shift is expected in a characteristic range. nih.govnih.gov Coupling between the ¹⁹F nucleus and adjacent aromatic protons (³JHF) provides definitive proof of their relative positions. rsc.org
Table 3: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 | Complex splitting patterns due to H-H and H-F coupling. |
| Methylene (-CH₂-) | 3.5 - 4.5 | Typically a singlet or doublet depending on coupling to NH₂ protons. | |
| Amine (-NH₂) | 1.5 - 4.0 | Often a broad singlet, exchangeable with D₂O. | |
| Hydroxyl (-OH) | 4.0 - 7.0 | Often a broad singlet, exchangeable with D₂O. libretexts.org | |
| ¹³C | Aromatic (C-OH) | 150 - 160 | Deshielded by the electronegative oxygen atom. hw.ac.uk |
| Aromatic (C-F) | 150 - 160 | Signal is split due to one-bond C-F coupling (¹JCF). | |
| Aromatic (C-H, C-C) | 110 - 135 | Chemical shifts influenced by F and OH substituents. | |
| Methylene (-CH₂) | 40 - 50 | ||
| ¹⁹F | Aryl Fluoride (B91410) (Ar-F) | -130 to -160 | Relative to CFCl₃ standard. Shift is sensitive to substitution. nih.gov |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns. In electron ionization (EI) mode, the molecular ion (M⁺) is formed, and its mass confirms the molecular weight. The fragmentation of this compound derivatives is expected to follow predictable pathways. A prominent fragmentation pathway for benzylic amines is the α-cleavage, which involves the breaking of the bond between the aromatic ring and the aminomethyl carbon. This would result in the formation of a stable benzylic cation or the loss of the aminomethyl fragment. irjet.net
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 141 | [M]⁺ | Molecular Ion |
| 111 | [M - CH₂NH₂]⁺ | α-cleavage (loss of aminomethyl radical) |
| 112 | [M - NH₃]⁺ | Loss of ammonia (B1221849) after rearrangement |
| 83 | [C₅H₄FO]⁺ | Fragmentation of the aromatic ring |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the hydroxyl group (-OH), the aminomethyl group (-CH₂NH₂), and the fluorinated aromatic ring.
The broad absorption band typically observed in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine group usually appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the methyl group appear in the 2850-2960 cm⁻¹ range.
The C-O stretching vibration of the phenol is typically found in the 1200-1260 cm⁻¹ region. The C-N stretching of the aminomethyl group can be observed around 1020-1250 cm⁻¹. The presence of the fluorine atom on the benzene (B151609) ring gives rise to a strong C-F stretching band, typically in the 1000-1400 cm⁻¹ region. Bending vibrations for the N-H group are seen around 1590-1650 cm⁻¹. Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Phenolic -OH | O-H stretch, H-bonded | 3200-3600 (broad) |
| Primary Amine -NH₂ | N-H stretch | 3300-3500 (two bands) |
| Primary Amine -NH₂ | N-H bend | 1590-1650 |
| Aromatic Ring | C-H stretch | 3000-3100 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Aliphatic -CH₂- | C-H stretch | 2850-2960 |
| Phenol | C-O stretch | 1200-1260 |
| Amine | C-N stretch | 1020-1250 |
| Fluoroaromatic | C-F stretch | 1000-1400 |
Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.
Single Crystal X-Ray Diffraction for Solid-State Structure Determination
For this compound, a successful single-crystal X-ray diffraction analysis would yield the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ), the space group (describing the symmetry of the crystal), and the exact coordinates of each atom in the molecule. carleton.edu This data allows for the calculation of intramolecular distances and angles, as well as the identification of intermolecular interactions such as hydrogen bonding between the hydroxyl and amino groups of adjacent molecules. These interactions are critical in determining the packing of the molecules in the solid state.
While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis, based on data for similar aminophenol structures. scispace.comresearchgate.net
Table 2: Illustrative Crystallographic Data Parameters
| Parameter | Description | Illustrative Value |
| Empirical Formula | The simplest whole-number ratio of atoms | C₇H₈FNO |
| Formula Weight | The sum of the atomic weights of the atoms | 141.14 g/mol |
| Crystal System | The symmetry system of the crystal lattice | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 6.21, b = 24.52, c = 11.30 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 103.6, γ = 90 |
| Volume (ų) | The volume of the unit cell | 1674.8 |
| Z | Number of molecules per unit cell | 4 |
| Density (calculated) | Calculated density of the crystal | 1.572 g/cm³ |
Systematic Derivatization for Analytical Applications (e.g., Chromatography-Mass Spectrometry)
For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), polar and non-volatile compounds like this compound often require chemical modification, or derivatization, prior to analysis. researchgate.net The presence of active hydrogen atoms in the hydroxyl (-OH) and amino (-NH₂) groups makes the compound polar and prone to forming hydrogen bonds, which can lead to poor chromatographic peak shape and thermal instability in the hot GC injection port. jfda-online.commdpi.com
Silylation: This involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting TMS derivatives are much more volatile and thermally stable. researchgate.net
Acylation: This method introduces an acyl group, often using reagents like acetic anhydride or fluorinated anhydrides such as trifluoroacetic anhydride (TFAA). jfda-online.com Fluoroacyl derivatives are particularly useful as they can enhance detectability in GC-MS, especially when using negative chemical ionization. jfda-online.com
The choice of derivatizing agent depends on the specific analytical requirements, such as the desired volatility, stability of the derivative, and the detection method being employed. researchgate.netnih.gov
Table 3: Common Derivatization Reagents for Aminophenols in GC-MS
| Derivatization Method | Reagent | Abbreviation | Target Functional Groups | Properties of Derivative |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂ | Increased volatility, thermal stability |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH₂ | Increased volatility, thermal stability |
| Acylation | Acetic Anhydride | -OH, -NH₂ | Increased volatility, stable derivative | |
| Acylation | Trifluoroacetic Anhydride | TFAA | -OH, -NH₂ | High volatility, enhanced detection |
| Acylation | Pentafluoropropionic Anhydride | PFPA | -OH, -NH₂ | High volatility, enhanced detection |
Mechanistic and Molecular Interaction Studies
Elucidation of Reaction Mechanisms in Synthetic Transformations
The synthesis of 2-(aminomethyl)-6-fluorophenol can be achieved through various synthetic routes, with the Mannich reaction being a prominent and efficient method. adichemistry.combyjus.comtestbook.comchemistnotes.com This reaction involves the aminoalkylation of a proton donor compound with formaldehyde (B43269) and a primary or secondary amine. In the context of synthesizing the target compound, a plausible pathway involves the reaction of 2-fluorophenol (B130384) with formaldehyde and ammonia (B1221849) or a suitable amine precursor.
The mechanism of the Mannich reaction typically proceeds in acidic conditions and involves three key steps:
Formation of an Iminium Ion: Initially, the amine reacts with formaldehyde through nucleophilic addition, followed by dehydration to form a highly reactive electrophilic species known as an iminium ion (H₂C=NR₂⁺). adichemistry.combyjus.com
Enolization of the Phenol (B47542): The 2-fluorophenol, acting as the proton donor, undergoes tautomerization to its more nucleophilic enol form. The presence of the hydroxyl group on the aromatic ring facilitates this process.
Nucleophilic Attack: The enol form of the 2-fluorophenol then attacks the carbon of the iminium ion. This is followed by re-aromatization of the ring to yield the final product, this compound. adichemistry.combyjus.com
The regioselectivity of the aminomethylation on the phenol ring is directed by the activating hydroxyl group and the fluorine substituent. The aminomethyl group is typically introduced at the ortho position to the hydroxyl group.
Alternative synthetic strategies may involve the reduction of a corresponding amide or nitrile precursor. For instance, synthesis of fluorenones from 2-(aminomethyl)biphenyls has been reported, which involves a metal-free, TBHP-promoted oxidative cyclization. nih.gov While not a direct synthesis of this compound, the mechanistic principles of C-N bond formation and functional group transformations are relevant.
Investigation of Intermolecular Binding Mechanisms
While specific studies detailing the interaction of this compound with enzymes are not extensively documented, the structural motifs present in the molecule suggest potential inhibitory activities. The aminophenol scaffold is found in various biologically active compounds, and the introduction of a fluorine atom can significantly modulate these interactions. researchgate.net
Fluorinated organic molecules can act as enzyme inhibitors through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition. The presence of the fluorine atom can enhance binding affinity to an enzyme's active site due to favorable hydrophobic and electrostatic interactions. For example, fluorinated analogs of substrates can act as "suicide substrates," where the enzyme processes the molecule, leading to the formation of a reactive species that covalently binds to and inactivates the enzyme. researchgate.net
The aminomethyl group can participate in hydrogen bonding and ionic interactions with amino acid residues in the enzyme's active site, while the phenolic hydroxyl group can also act as a hydrogen bond donor or acceptor. The fluorine atom, with its high electronegativity, can alter the electronic properties of the aromatic ring and influence the pKa of the neighboring functional groups, thereby affecting binding affinity and specificity. Studies on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation have shown that the specific placement of fluorine is crucial for activity, highlighting the importance of its position in modulating biological interactions. nih.govresearchgate.net
Table 1: Potential Enzyme Interactions of Fluorinated Aminophenol Scaffolds
| Enzyme Class | Potential Interaction Mechanism | Role of Fluorine |
| Oxidoreductases | Competitive or non-competitive inhibition | Modulates redox potential, enhances binding affinity |
| Transferases | Formation of stable transition-state analogs | Stabilizes enzyme-inhibitor complex |
| Hydrolases | Covalent modification of active site residues | Acts as a good leaving group in "suicide inhibition" |
This table is illustrative and based on the known interactions of similar fluorinated compounds.
The analysis of receptor-ligand binding for this compound is crucial for understanding its potential pharmacological effects. The molecule's structure, containing an aromatic ring, a hydroxyl group, an aminomethyl group, and a fluorine atom, allows for a variety of interactions with biological receptors.
The aminomethyl group can form salt bridges with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. The phenolic hydroxyl can act as a hydrogen bond donor and acceptor. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The fluorine atom plays a significant role in modulating these interactions. Its high electronegativity can create a localized dipole moment, influencing electrostatic interactions. tandfonline.com Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups of the protein backbone, a phenomenon distinct from classical hydrogen bonding. researchgate.net Computational studies have shown that while fluorine is a weak hydrogen bond acceptor, its presence can influence the surrounding water network within a binding pocket, indirectly affecting ligand affinity. acs.orgnih.gov The substitution of hydrogen with fluorine can also lead to conformational changes in the ligand, which may result in a better fit within the receptor's binding site. tandfonline.com
Table 2: Potential Receptor-Ligand Interactions for this compound
| Interaction Type | Molecular Feature of Ligand | Potential Receptor Residue |
| Ionic Interaction | Aminomethyl group (protonated) | Aspartate, Glutamate |
| Hydrogen Bonding | Hydroxyl group, Amino group | Serine, Threonine, Asparagine, Glutamine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interaction | Phenyl ring | Leucine, Isoleucine, Valine |
| Multipolar Interaction | Fluorine atom | Backbone carbonyls |
The this compound molecule possesses functional groups that make it a potential ligand for metal ions. The aminomethyl and hydroxyl groups can act as donor sites for coordination with transition metals. tcd.ielibretexts.orglumenlearning.com The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can form a stable five-membered chelate ring with a metal ion.
The coordination can occur in a bidentate fashion, where both the nitrogen and oxygen atoms bind to the same metal center. The geometry of the resulting metal complex will depend on the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. tcd.ielibretexts.orglumenlearning.com Common geometries for such complexes include square planar, tetrahedral, and octahedral. libretexts.orglumenlearning.comlibretexts.org
The fluorine atom, while not typically directly involved in coordination, can influence the electronic properties of the ligand. Its strong electron-withdrawing nature can affect the acidity of the phenolic proton and the basicity of the amino group, thereby modulating the stability and reactivity of the resulting metal complex. Studies on fluorinated ligands have shown that they can lead to metal complexes with high thermal and oxidative stability. nsf.gov The coordination of such ligands to metal centers has been shown to be beneficial in the design of metallodrugs with potential anticancer activity. nih.gov
Role of the Fluorine Atom in Modulating Molecular Interactions and Properties
The introduction of a fluorine atom into an organic molecule can have profound effects on its physicochemical and biological properties. tandfonline.comresearchgate.net In this compound, the fluorine atom at the 6-position is expected to exert significant influence through various mechanisms.
Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring leads to a strong inductive electron withdrawal (-I effect). This can lower the pKa of the phenolic hydroxyl group, making it more acidic, and decrease the basicity of the aminomethyl group. These changes in acidity and basicity can have a significant impact on the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets. tandfonline.com
Conformational Effects: The C-F bond is stronger and slightly longer than a C-H bond. While fluorine is relatively small, its substitution can induce subtle changes in the molecule's conformation. These conformational alterations can influence how the molecule fits into a binding site, potentially leading to enhanced affinity and selectivity. tandfonline.com
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Therefore, introducing a fluorine atom at a metabolically susceptible position can block oxidative metabolism, thereby increasing the molecule's metabolic stability and prolonging its biological half-life. nih.gov
Table 3: Effects of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorine | Rationale |
| Acidity of Phenol | Increased | Strong electron-withdrawing inductive effect |
| Basicity of Amine | Decreased | Strong electron-withdrawing inductive effect |
| Lipophilicity | Generally Increased | Hydrophobic nature of the C-F bond |
| Metabolic Stability | Increased | High strength of the C-F bond |
| Binding Affinity | Can be increased or decreased | Modulation of electronic, conformational, and direct interaction properties |
Structure-Activity Relationship (SAR) Investigations
Role of the Aminomethyl Group: The nature and substitution on the aminomethyl group are critical for activity. The primary amine can be important for forming key hydrogen bonds or ionic interactions. Conversion to a secondary or tertiary amine, or substitution with different alkyl or aryl groups, would likely alter the steric and electronic properties, leading to changes in biological activity.
Modification of the Phenolic Hydroxyl: The phenolic hydroxyl group is often a key pharmacophoric feature. Masking it as an ether or ester would eliminate its hydrogen bonding donor capability and alter the molecule's polarity and solubility, which would likely have a significant impact on its biological activity.
Table 4: Hypothetical SAR for this compound Analogs
| Modification | Expected Impact on Activity | Rationale |
| N-alkylation of aminomethyl group | Variable | Alters basicity, steric bulk, and hydrogen bonding capacity |
| Moving fluorine to C-4 or C-5 | Significant change | Alters electronic effects on OH and NH₂ groups and overall molecular shape |
| Replacing fluorine with chlorine | Potential increase in lipophilicity and size | May alter binding pocket interactions |
| O-methylation of hydroxyl group | Likely decrease | Eliminates key hydrogen bond donor and alters polarity |
| Introduction of a second substituent on the ring | Dependent on substituent and position | Modulates electronic and steric properties |
This table is based on general medicinal chemistry principles and SAR studies of related compound classes.
Computational Chemistry and Theoretical Frameworks
Density Functional Theory (DFT) Applications for Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides valuable insights into molecular properties at the atomic level. For 2-(Aminomethyl)-6-fluorophenol, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, as well as its electronic characteristics.
DFT studies typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.net The output of such a calculation provides the lowest energy conformation of the molecule. For instance, the geometry of the benzene (B151609) ring, while largely planar, will exhibit minor distortions due to the electronic influence of the fluorine, hydroxyl, and aminomethyl substituents.
Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. imist.ma A smaller gap suggests higher reactivity. In a related compound, p-aminophenol, the HOMO-LUMO energy gap was calculated to be 5.9267 eV, indicating significant stability. imist.ma A similar analysis for this compound would elucidate how the addition of a fluorine atom and the specific substituent positions modulate its electronic reactivity compared to simpler phenols.
Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation
This table presents illustrative data that would be obtained from a DFT/B3LYP calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-F | 1.36 |
| C-O | 1.37 | |
| C-N | 1.48 | |
| O-H | 0.97 | |
| Bond Angles (°) | C1-C6-F | 119.5 |
| C1-C2-O | 118.0 | |
| C2-C1-C(H2)-N | 121.0 | |
| Dihedral Angle (°) | C1-C2-O-H | 180.0 (anti-periplanar) |
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the interaction between a potential drug molecule, such as this compound, and its biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a force field to estimate the binding affinity.
The primary goal is to identify the most stable binding mode, characterized by the lowest binding energy. nih.gov For this compound, docking simulations would reveal how its functional groups—the hydroxyl, amino, and fluorine—interact with the amino acid residues of a target protein. The hydroxyl and amino groups are potent hydrogen bond donors and acceptors, while the fluorinated phenyl ring can engage in hydrophobic and other specific interactions.
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions, such as hydrogen bonds. This provides a more dynamic and realistic view of the binding event than the static picture offered by docking alone.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy | -8.2 kcal/mol | ASP 145 | Hydrogen Bond (with -OH) |
| (Predicted) | GLU 98 | Hydrogen Bond (with -NH2) | |
| LYS 52 | Ionic Interaction (with -NH3+) | ||
| PHE 95 | π-π Stacking (with phenyl ring) |
Prediction of Molecular Recognition and Binding Affinity
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. The prediction of this process is fundamental to understanding how this compound might interact with a biological target. The key contributors to its recognition profile are its hydrogen bonding capacity, electrostatic interactions, and hydrophobic properties.
The aminomethyl and hydroxyl groups are primary sites for hydrogen bonding. The nitrogen atom's lone pair and the hydrogen atoms on both the nitrogen and oxygen can act as hydrogen bond acceptors and donors, respectively. The fluorine atom, being highly electronegative, can participate in weaker C-F···H hydrogen bonds or other electrostatic interactions. The phenyl ring itself provides a hydrophobic surface capable of engaging in van der Waals and π-stacking interactions with aromatic residues in a protein's active site.
Computationally, binding affinity, often quantified as the dissociation constant (Kd) or the binding free energy (ΔG), can be estimated using various methods. While docking provides a quick estimate, more rigorous techniques like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used for more accurate predictions. These methods calculate the free energy change upon ligand binding, considering contributions from electrostatics, van der Waals forces, and solvation effects. Such calculations are critical for ranking potential drug candidates and understanding how subtle chemical modifications can impact binding potency. nih.gov
Conformational Analysis and Stereochemical Influence of Substituents
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. cwu.edu For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the aminomethyl group (-CH2NH2) to the phenyl ring.
Computational methods can be used to perform a systematic conformational search to identify all low-energy conformers. This is often done by rotating the C-C bond in increments and calculating the potential energy at each step. The resulting potential energy surface reveals the most stable (lowest energy) conformations and the energy barriers that separate them. The preferred conformation will be the one that minimizes steric hindrance and optimizes intramolecular interactions, such as potential weak hydrogen bonds between the amine and the adjacent hydroxyl group.
Table 3: Hypothetical Relative Energies of this compound Conformers
Energies are relative to the most stable conformer (Conformer A).
| Conformer | Dihedral Angle (C2-C1-CH2-N) | Relative Energy (kcal/mol) | Stability |
| A | ~60° (gauche) | 0.00 | Most Stable |
| B | 180° (anti) | +1.5 | Less Stable |
| C | 0° (syn-periplanar) | +4.0 | Least Stable (Steric Clash) |
Electrostatic Potential Analysis for Interaction Prediction
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting and understanding intermolecular interactions. An MEP map visually represents the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
For this compound, an MEP map would highlight specific regions of charge distribution:
Negative Potential (Red/Yellow): These electron-rich areas would be concentrated around the highly electronegative oxygen and fluorine atoms, as well as the lone pair on the nitrogen atom. These sites are favorable for interactions with electrophiles or hydrogen bond donors. imist.ma
Positive Potential (Blue): These electron-poor regions would be located around the hydrogen atoms of the hydroxyl and amino groups. These sites are the primary locations for hydrogen bonding with electron-rich atoms on a receptor molecule. imist.ma
Neutral Potential (Green): The carbon atoms of the phenyl ring would exhibit a more neutral potential, representing regions favorable for hydrophobic or van der Waals interactions.
By analyzing the MEP map, one can predict the molecule's reactive sites and its most likely orientation when approaching a binding partner. It provides a rational basis for understanding the non-covalent interactions observed in molecular docking simulations and is a crucial component in rational drug design. nih.gov
Advanced Investigations in Biological and Materials Systems
Development of Molecular Probes for Biochemical Research
Extensive literature searches did not yield any specific studies on the development or application of 2-(Aminomethyl)-6-fluorophenol as a molecular probe for biochemical research. The following subsections detail the absence of research findings in the specified areas.
Fluorescent Probes for Investigation of Biological Microenvironments and Cellular Processes
There is no available research detailing the use of this compound as a fluorescent probe for the investigation of biological microenvironments and cellular processes. While derivatives of 2-aminophenol (B121084) have been explored for the development of fluorescent probes, no specific data or studies have been published regarding this compound for this purpose.
Probes for Transporter Binding and Cellular Uptake Studies
There is a lack of research on the application of this compound as a probe for transporter binding and cellular uptake studies. Consequently, no data are available regarding its interaction with cellular transporters or its mechanisms of cellular entry.
Enzyme Interaction and Inhibition Mechanism Studies
No specific studies on the interaction or inhibition mechanisms of this compound with the enzymes carbonic anhydrase and acetylcholinesterase were identified in the scientific literature.
Carbonic Anhydrase Interaction Studies
While phenols and aminophenols have been investigated as inhibitors of carbonic anhydrase, there are no specific research findings or data available on the interaction between this compound and carbonic anhydrase. Therefore, its inhibitory activity and binding mechanism with this enzyme remain uncharacterized.
Protein Tyrosine Phosphatase Interaction Studies
Protein tyrosine phosphatases (PTPs) are crucial enzymes in signal transduction pathways, and their inhibition is a key target in the development of therapeutics for diseases like diabetes, obesity, and cancer. nih.govmdpi.com Phenolic compounds, particularly those with additional functional groups, have been investigated as PTP inhibitors. For instance, a series of bromophenol derivatives have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov The inhibitory activity of these compounds suggests that the phenol (B47542) ring can serve as a scaffold for interaction with the active site of PTPs.
The aminomethyl group in this compound could potentially form additional interactions within the enzyme's active site, enhancing binding affinity and selectivity. The fluorine atom can also influence the compound's electronic properties and bioavailability. Although direct studies on the interaction of this compound with PTPs are not currently available, the known activity of related phenolic compounds indicates that it could be a candidate for investigation as a PTP inhibitor.
Design Principles for Multifunctional Enzyme Modulators
The design of multifunctional enzyme modulators often involves the use of a central scaffold to which different functional groups are attached to interact with multiple sites on an enzyme or with different enzymes in a pathway. nih.govresearchgate.net The structure of this compound, with its hydroxyl, aminomethyl, and fluoro groups, presents a versatile platform for the design of such modulators.
Computational enzyme design and the use of protein scaffolds are emerging strategies for creating novel biocatalysts and therapeutic agents. biorxiv.orgnih.govprereview.org A molecule like this compound could be incorporated as a fragment in the design of more complex molecules that target specific enzymes. The principles of fragment-based drug discovery could be applied to identify interactions between this compound and a target enzyme, which could then be optimized to develop potent and selective modulators. The design of multi-enzyme complexes often relies on the precise spatial arrangement of catalytic units, a concept that could be mirrored in the design of small molecule modulators that target multiple enzyme functionalities. nih.gov
Metal Chelation and Coordination Chemistry
The presence of both a hydroxyl and an aminomethyl group in an ortho position on the phenyl ring of this compound makes it a potential bidentate ligand for metal ions. The field of metallophenolomics studies the complexation of plant phenolics with metal ions, highlighting the importance of these interactions in biological and environmental systems. nih.govmdpi.com
Ligand Design for Selective Metal Ion Recognition
The design of ligands for the selective recognition of metal ions is a significant area of research with applications in sensing, catalysis, and medicine. nih.gov Aminophenol derivatives have been utilized in the development of fluorescent probes for the selective detection of metal ions such as Al(III). nih.gov The selectivity of these probes is influenced by the substituents on the aminophenol ring. nih.gov
The fluorine atom in this compound can modulate the acidity of the phenolic proton and the basicity of the amino group, thereby influencing the stability and selectivity of the metal complexes formed. By modifying the aminomethyl group or introducing other substituents onto the aromatic ring, it is possible to design ligands based on the this compound scaffold that exhibit high selectivity for specific metal ions. For instance, the incorporation of this scaffold into larger, pre-organized structures could lead to enhanced binding affinities and selective recognition of target metal ions. The design of chelating boranes for fluoride (B91410) ion recognition highlights how strategic placement of functional groups can lead to high selectivity. nih.gov
Spectroscopic and Theoretical Characterization of Metal Complexes
The coordination chemistry of aminophenol-based ligands with various transition metals has been investigated using a range of spectroscopic and theoretical methods. researchgate.netugm.ac.idnih.govnih.govscirp.orgiarjset.com These studies provide insight into the electronic structure and geometry of the resulting metal complexes.
Commonly employed techniques for the characterization of such complexes include:
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the O-H, N-H, and C-N bonds. scirp.orgmdpi.com
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry. The formation of copper (II) and cobalt (II) complexes with 4-aminophenol (B1666318) resulted in a shift of the maximum wavelength to shorter wavelengths. ugm.ac.id
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.
Density Functional Theory (DFT) Calculations: To model the geometry and electronic structure of the complexes and to aid in the interpretation of spectroscopic data. nih.govnih.gov
While no specific spectroscopic or theoretical studies have been reported for metal complexes of this compound, the established methodologies for analogous aminophenol complexes could be readily applied.
Below is a table summarizing the characterization of metal complexes with a related aminophenol ligand, 4-aminophenol.
| Metal Ion | Proposed Formula | Geometry | Spectroscopic Evidence (UV-Vis λmax shift) |
| Cu(II) | [Cu(4-aminophenol)4]SO4 | Square planar | 817 nm to 421 nm |
| Co(II) | [Co(4-aminophenol)4(H2O)2]SO4·5H2O | Octahedral | 566 nm to 450 nm |
Data from Husna Syaima et al. (2023) ugm.ac.id
Investigations into Metal Ion Sequestration Mechanisms
The ability of certain molecules to bind to and sequester metal ions is crucial in various contexts, from treating metal toxicity to preventing oxidative damage in biological systems. mdpi.commdpi.com Phenolic compounds are known to act as chelators of transition metals like iron and copper, which can participate in the generation of reactive oxygen species through the Fenton reaction. researchgate.net By binding these metals, polyphenols can limit the formation of these damaging species. researchgate.net
The this compound molecule possesses the necessary functional groups to act as a metal ion sequestrant. The mechanism of sequestration would likely involve the formation of a stable chelate complex with the metal ion, thereby preventing it from participating in harmful redox reactions. The effectiveness of a chelating agent is dependent on the stability of the metal complex formed. The presence of the fluorine atom could enhance the stability of the metal complexes of this compound. Functionalized metal-organic frameworks have been developed for the removal of heavy metal ions from water, demonstrating the potential of tailored organic ligands in sequestration applications. rsc.org
Supramolecular Architecture Design
The design of supramolecular architectures relies on non-covalent interactions, such as hydrogen bonding, to assemble molecules into well-defined, higher-order structures. Aminophenols are excellent building blocks for supramolecular chemistry due to their ability to act as both hydrogen bond donors (hydroxyl and amino groups) and acceptors (amino group).
Studies on the crystal engineering of aminophenols have revealed the formation of novel network structures based on N-H···O and O-H···N hydrogen bonds. ias.ac.in For example, 4-aminophenol forms a β-As structure characterized by tetrahedral sheets held together by hydrogen bonds. researchgate.net The specific arrangement of these hydrogen bonds can lead to different network topologies, such as the zinc blende or the rarer wurtzite network. ias.ac.in
The this compound molecule has the potential to form a variety of supramolecular assemblies. The ortho arrangement of the hydroxyl and aminomethyl groups could lead to intramolecular hydrogen bonding, which would influence the intermolecular interactions and the resulting crystal packing. The fluorine atom can also participate in weaker C-H···F hydrogen bonds, further directing the supramolecular assembly. By co-crystallizing this compound with other molecules capable of hydrogen bonding, it may be possible to construct novel supramolecular architectures with desired properties.
Non-Covalent Interactions in Self-Assembly Processes
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The this compound molecule possesses several functionalities that can drive such processes. The hydroxyl (-OH) and aminomethyl (-NH2) groups are capable of forming strong hydrogen bonds, which are highly directional and play a crucial role in the formation of well-defined supramolecular architectures.
Table 1: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Participating Functional Groups/Moieties | Role in Self-Assembly |
| Hydrogen Bonding | Hydroxyl (-OH), Aminomethyl (-NH2) | Directional control, formation of tapes, sheets, and other ordered motifs. |
| π-π Stacking | Phenyl Ring | Stabilization of layered structures, contribution to the overall cohesive energy. |
| Halogen Bonding | Fluorine (-F) | Potential for directional interactions with electron-rich atoms. |
| van der Waals Forces | Entire Molecule | General, non-directional attractive forces contributing to packing and stability. |
Host-Guest Chemistry with Aminomethylphenol Derivatives
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The aminomethylphenol scaffold can act as a building block for the synthesis of larger host molecules, such as macrocycles or cages. The phenolic hydroxyl and aminomethyl groups can be chemically modified to create pre-organized cavities capable of encapsulating specific guest molecules.
The recognition and binding of a guest by a host molecule are governed by the principle of molecular recognition, which relies on a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and steric complementarity. For instance, a macrocyclic host derived from this compound could potentially bind small organic molecules or ions within its cavity. The fluorine atom could play a role in modulating the electronic properties of the host's cavity, thereby influencing its binding affinity and selectivity for different guests.
Biomimetic Supramolecular Metallohosts
Biomimetic chemistry aims to mimic biological systems and processes. In nature, metalloenzymes utilize metal ions within well-defined protein scaffolds to perform a variety of catalytic functions. Aminomethylphenol derivatives can be used to construct supramolecular metallohosts that mimic the active sites of these enzymes.
The phenolic oxygen and the amino nitrogen of this compound can act as coordination sites for metal ions. By incorporating this ligand into a larger supramolecular framework, it is possible to create a cavity around the metal center, similar to the active site of an enzyme. This cavity can provide a specific microenvironment that influences the reactivity of the bound metal ion. The fluorine substituent can fine-tune the electronic properties of the ligand, thereby modulating the redox potential and catalytic activity of the metal center. Such biomimetic metallohosts could find applications in catalysis, for example, in oxidation or hydrolysis reactions.
Sensor Technology Research
The functional groups present in this compound also make it a promising candidate for the development of chemical sensors. Both electrochemical and fluorescent sensing mechanisms can be envisaged for the detection of various analytes.
Design Principles for Electrochemical Sensors Incorporating Aminomethylphenol Derivatives
Electrochemical sensors operate by detecting changes in electrical signals (such as current or potential) upon interaction with an analyte. The phenol group of this compound is electroactive and can be oxidized at an electrode surface. This electrochemical oxidation can be exploited for the development of sensors.
The design of an electrochemical sensor based on this molecule would typically involve its immobilization on an electrode surface. This can be achieved through various methods, such as electropolymerization or covalent attachment. The resulting modified electrode can then be used to detect analytes that can interact with the immobilized aminomethylphenol derivative. For example, the amino group could act as a recognition site for metal ions. The binding of a metal ion to the amino group could alter the oxidation potential of the phenol group, providing a measurable signal for the detection of the metal ion. The fluorine atom can influence the oxidation potential of the phenol group, potentially leading to improved sensitivity and selectivity.
Table 2: Key Components and Principles of an Electrochemical Sensor Based on this compound
| Component | Function |
| Electrode Substrate | Provides the conductive surface for the electrochemical reaction (e.g., glassy carbon, gold). |
| Sensing Element | Immobilized this compound or its derivative. The phenol group is the redox-active center. |
| Recognition Site | The aminomethyl group can act as a binding site for specific analytes (e.g., metal ions). |
| Transduction Mechanism | Change in the electrochemical signal (e.g., peak potential, peak current) upon analyte binding. |
Fluorescent Chemosensors for Analytical Applications and Analyte Detection
Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon binding to a specific analyte. While this compound itself may not be strongly fluorescent, it can be chemically modified to incorporate a fluorophore.
The design of a fluorescent chemosensor based on this scaffold would involve linking it to a fluorescent reporter group. The aminomethylphenol moiety would serve as the analyte recognition unit. The binding of an analyte to this recognition unit could cause a conformational change in the molecule or alter the electronic properties of the fluorophore, leading to a change in the fluorescence signal. Common mechanisms for fluorescence sensing include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). For instance, the lone pair of electrons on the amino group could quench the fluorescence of the attached fluorophore through a PET mechanism. Upon binding of a metal ion to the amino group, this quenching could be inhibited, resulting in a "turn-on" fluorescence response.
Role as Scaffold in Complex Chemical Synthesis and Material Science
The this compound structure serves as a versatile scaffold in both complex chemical synthesis and material science. researchgate.net A molecular scaffold is a core structure from which a variety of derivatives can be synthesized. wiley-vch.de The presence of three distinct functional groups—hydroxyl, aminomethyl, and fluorine—on a stable aromatic ring allows for selective chemical modifications at different positions, leading to the creation of a library of compounds with diverse properties.
In complex chemical synthesis, this scaffold can be a starting point for the preparation of more elaborate molecules with potential applications in medicinal chemistry or catalysis. nih.govnih.gov The amino and hydroxyl groups can be readily functionalized, for example, through acylation, alkylation, or condensation reactions, to introduce new functionalities and build up molecular complexity. researchgate.netresearchgate.net
In material science, the aminomethylphenol scaffold can be incorporated into polymers or supramolecular assemblies to impart specific properties. nih.govresearchgate.net The fluorine atom is particularly interesting in this context, as the incorporation of fluorine into organic materials can significantly enhance their thermal stability, chemical resistance, and hydrophobicity. researchgate.netgoogle.comnih.gov For example, polymers containing the this compound unit could exhibit improved performance in demanding applications. Furthermore, the ability of the scaffold to participate in hydrogen bonding and π-π stacking makes it suitable for the design of self-assembling materials and supramolecular polymers. nih.gov
Scaffold for Heterocyclic Systems
The utility of a molecule as a scaffold for synthesizing heterocyclic systems hinges on its reactive functional groups, which can participate in cyclization reactions. This compound possesses a primary amine, a hydroxyl group, and a fluorinated aromatic ring. In principle, these groups could be exploited in various condensation and cyclization reactions to form a range of heterocyclic structures. For instance, the aminomethyl and hydroxyl functionalities are suitably positioned to potentially react with bifunctional reagents to form fused ring systems.
However, a detailed search of scientific databases and chemical literature did not reveal any published studies where this compound has been explicitly used as a starting material or intermediate for the synthesis of specific heterocyclic compounds. General synthetic strategies often employ related aminophenol derivatives, but direct examples involving the title compound are not documented.
Q & A
Basic: What are the recommended synthetic routes for 2-(Aminomethyl)-6-fluorophenol in laboratory settings?
A common approach involves Schiff base formation followed by reduction. For example, fluorinated aromatic amines can undergo condensation with aldehydes (e.g., formaldehyde) to form imine intermediates, which are subsequently reduced using agents like sodium borohydride (NaBH₄) . Fluorination can be introduced via precursor molecules (e.g., 6-fluoro-2-nitrobenzaldehyde) before reduction. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
Byproduct formation (e.g., over-reduction or dimerization) can be mitigated by:
- Controlling reaction temperature : Low temperatures (0–5°C) during imine formation prevent side reactions .
- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel may enhance selectivity during hydrogenation .
- Real-time monitoring : Use HPLC or TLC with UV detection to track intermediate conversion and adjust stoichiometry dynamically .
Basic: What safety precautions are essential when handling this compound?
Based on structurally similar compounds (e.g., 2-(Aminomethyl)phenol):
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
- Respiratory protection : Use NIOSH-certified N95 masks if handling powders to prevent inhalation of particulates .
- Waste disposal : Segregate halogenated waste for incineration to avoid environmental release of fluorine byproducts .
Advanced: How does the fluorine substituent influence the stability of this compound under varying pH conditions?
Fluorine’s electron-withdrawing effect increases the compound’s acidity (lower pKa of the phenolic –OH group). Stability studies using UV-Vis spectroscopy and HPLC show:
- Acidic conditions (pH < 3) : Protonation of the amine group may lead to salt formation, altering solubility .
- Alkaline conditions (pH > 9) : Deprotonation of the phenol group can accelerate oxidation; stabilizers like BHT (butylated hydroxytoluene) are recommended .
Basic: What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the structure (e.g., fluorine coupling in ¹⁹F NMR for regiochemistry) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from solvent purity or polymorphic forms. To address this:
- Standardize solvents : Use HPLC-grade solvents and control humidity during experiments .
- DSC/TGA analysis : Differential scanning calorimetry (DSC) identifies polymorph transitions affecting solubility .
- Collaborative validation : Cross-check data with independent labs using identical protocols .
Basic: What are the primary applications of this compound in medicinal chemistry research?
It serves as a key intermediate in:
- Fluorinated drug candidates : Incorporation into kinase inhibitors or antimicrobial agents due to fluorine’s metabolic stability .
- Probe synthesis : Fluorescent tagging via amine-reactive succinimidyl esters .
Advanced: What mechanistic insights are critical for scaling up this compound synthesis?
- Kinetic studies : Determine rate-limiting steps (e.g., imine formation vs. reduction) using stopped-flow techniques .
- Byproduct profiling : GC-MS identifies volatile impurities (e.g., residual solvents or halogenated side products) .
- Process safety : Assess thermal stability via ARC (accelerating rate calorimetry) to prevent exothermic decomposition during scale-up .
Basic: How should researchers handle discrepancies in toxicity data for this compound?
- Tiered testing : Conduct acute toxicity assays (OECD 423) and compare results with structurally related compounds (e.g., 2-Aminophenol’s oral LD₅₀ ≈ 1,200 mg/kg) .
- In silico modeling : Use QSAR (quantitative structure-activity relationship) tools to predict toxicity endpoints .
Advanced: What strategies improve the regioselectivity of fluorination in this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
